molecular formula C17H17NO3S B599746 4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide CAS No. 16204-16-3

4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide

Cat. No.: B599746
CAS No.: 16204-16-3
M. Wt: 315.387
InChI Key: IWMLFWGTSKHTHR-UHFFFAOYSA-N
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Description

4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C17H17NO3S It is known for its unique structure, which includes a sulfonamide group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-oxo-5,6,7,8-tetrahydronaphthalen-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
  • N-(3-fluoro-4-methyl-5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups and its structural configuration The presence of both a sulfonamide group and a naphthalene ring system provides it with distinct chemical and biological properties that are not commonly found in other compounds

Properties

IUPAC Name

4-methyl-N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12-5-8-15(9-6-12)22(20,21)18-14-7-10-16-13(11-14)3-2-4-17(16)19/h5-11,18H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMLFWGTSKHTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744913
Record name 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16204-16-3
Record name 4-Methyl-N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16204-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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